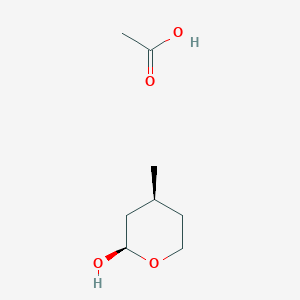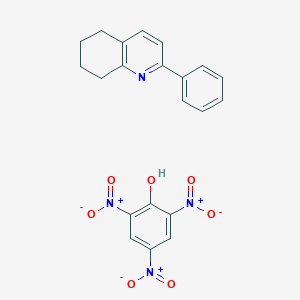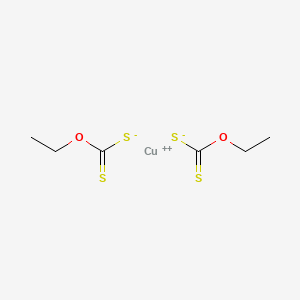
acetic acid;(2R,4S)-4-methyloxan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(2R,4S)-4-methyloxan-2-ol is a chemical compound that combines the properties of acetic acid and a substituted oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2R,4S)-4-methyloxan-2-ol typically involves the reaction of acetic acid with a precursor molecule that contains the oxane ring. One common method is the esterification of acetic acid with an alcohol derivative of the oxane ring under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of flow microreactor systems has been reported to enhance the efficiency and scalability of the synthesis . These systems allow for precise control of reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(2R,4S)-4-methyloxan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxane ring to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the oxane ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Acetic acid;(2R,4S)-4-methyloxan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which acetic acid;(2R,4S)-4-methyloxan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxane ring structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include metabolic processes and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, 2-[[(1S,2R,4S)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]amino]-2-oxo-, ethyl ester
- tert-Butyloxycarbonyl-protected amino acids
Uniqueness
Acetic acid;(2R,4S)-4-methyloxan-2-ol is unique due to its specific stereochemistry and the presence of both acetic acid and oxane ring functionalities.
Properties
CAS No. |
937-46-2 |
|---|---|
Molecular Formula |
C8H16O4 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
acetic acid;(2R,4S)-4-methyloxan-2-ol |
InChI |
InChI=1S/C6H12O2.C2H4O2/c1-5-2-3-8-6(7)4-5;1-2(3)4/h5-7H,2-4H2,1H3;1H3,(H,3,4)/t5-,6+;/m0./s1 |
InChI Key |
DQKSGBKFKVXJCO-RIHPBJNCSA-N |
Isomeric SMILES |
C[C@H]1CCO[C@H](C1)O.CC(=O)O |
Canonical SMILES |
CC1CCOC(C1)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,9-Dioxatricyclo[4.4.0.0~2,7~]decane](/img/structure/B14746729.png)
![4-Methyl-N-[1-(morpholin-4-yl)-2-phenylethylidene]benzene-1-sulfonamide](/img/structure/B14746732.png)

![(3S,5S)-[6]-Gingerdiol](/img/structure/B14746741.png)




![6-Benzyl-5-[3-(phenylamino)propyl]pyrimidine-2,4-diamine](/img/structure/B14746784.png)
![Acetonitrile, [(4-methylphenyl)nitrosoamino]-](/img/structure/B14746791.png)
![(1S)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid](/img/structure/B14746815.png)
![N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-3-(5-methylpyridin-2-yl)-5-[(5S)-5-pyridin-2-yl-4,5-dihydroisoxazol-3-yl]benzamide](/img/structure/B14746823.png)

![(4R,4aR,5S,7aS,12bS)-5,9-dimethoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B14746828.png)
